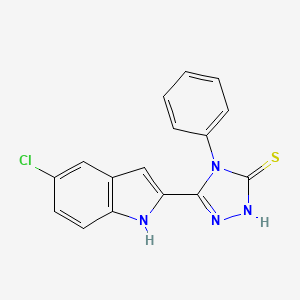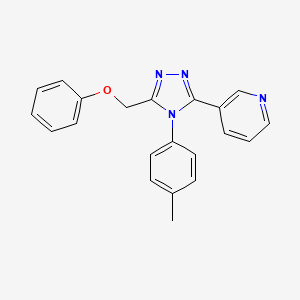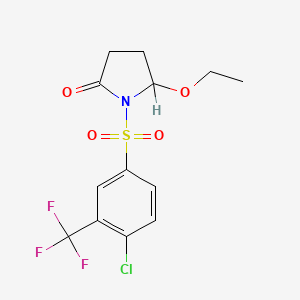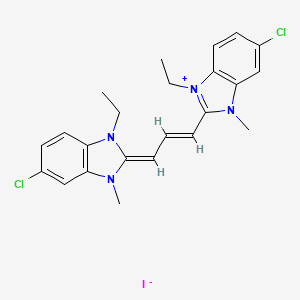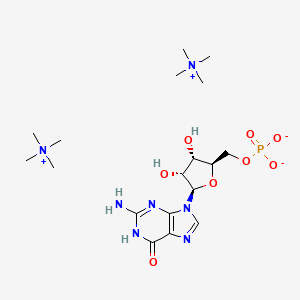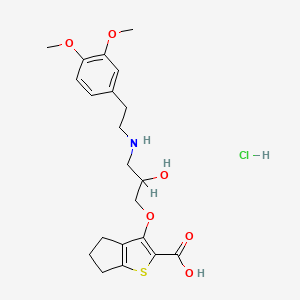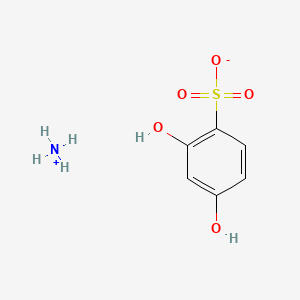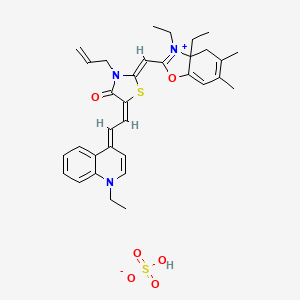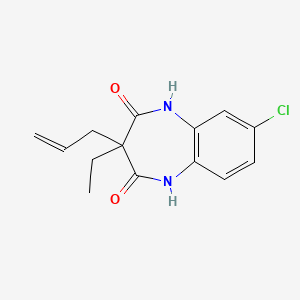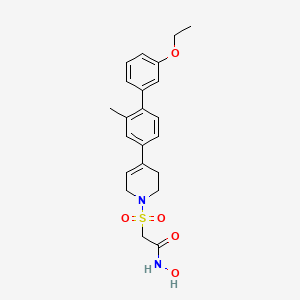
Acetamide, 2-((4-(3'-ethoxy-2-methyl(1,1'-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- is a complex organic compound with a unique structure that combines elements of biphenyl, pyridine, and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a cyclization reaction, often involving a precursor such as a β-keto ester.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Various functionalized derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
作用機序
The mechanism by which Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The biphenyl and pyridine rings can interact with hydrophobic pockets in proteins, while the sulfonyl and hydroxyl groups can form hydrogen bonds or ionic interactions.
類似化合物との比較
Similar Compounds
Acetamide, 2-((4-(3’-methoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-methyl-: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
The presence of the ethoxy group and the hydroxyl group in Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.
特性
CAS番号 |
227304-15-6 |
|---|---|
分子式 |
C22H26N2O5S |
分子量 |
430.5 g/mol |
IUPAC名 |
2-[[4-[4-(3-ethoxyphenyl)-3-methylphenyl]-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C22H26N2O5S/c1-3-29-20-6-4-5-19(14-20)21-8-7-18(13-16(21)2)17-9-11-24(12-10-17)30(27,28)15-22(25)23-26/h4-9,13-14,26H,3,10-12,15H2,1-2H3,(H,23,25) |
InChIキー |
JYHCJUBSWRQINP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C3=CCN(CC3)S(=O)(=O)CC(=O)NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


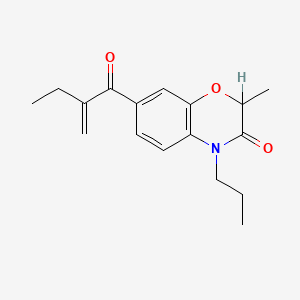

![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)
